1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a propynyl group at the first position and a thiophenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines.
Substitution Reactions: The propynyl group is introduced via a substitution reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Thiophene Introduction: The thiophenyl group is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The thiophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted thiophenyl derivatives.
Scientific Research Applications
1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-tubercular agent.
Material Science: Used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes critical for the survival of pathogens. The propynyl and thiophenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(prop-2-yn-1-yl)-5-phenylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a thiophenyl group.
1-(prop-2-yn-1-yl)-5-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a furan group instead of a thiophenyl group.
Uniqueness
1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the thiophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs with phenyl or furan groups.
Properties
Molecular Formula |
C11H8N2O2S |
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Molecular Weight |
232.26 g/mol |
IUPAC Name |
1-prop-2-ynyl-5-thiophen-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O2S/c1-2-5-13-7-8(9-4-3-6-16-9)10(14)12-11(13)15/h1,3-4,6-7H,5H2,(H,12,14,15) |
InChI Key |
KPVVUKFNTKEMNV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=C(C(=O)NC1=O)C2=CC=CS2 |
Origin of Product |
United States |
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